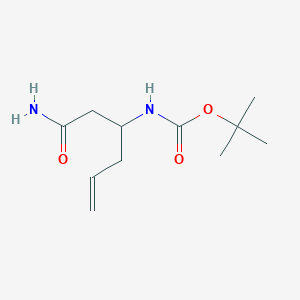

Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(1-amino-1-oxohex-5-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-5-6-8(7-9(12)14)13-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTCHINSHLHXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

化学反应分析

Types of Reactions

Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carbamate group can produce primary amines.

科学研究应用

Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

作用机制

The mechanism of action of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

相似化合物的比较

Structural Features

The target compound is compared to structurally related tert-butyl carbamates (Table 1):

Table 1. Structural Comparison of Tert-butyl Carbamate Derivatives

| Compound Name | CAS Number | Structural Features | Key Functional Groups |

|---|---|---|---|

| Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate | – | Linear hex-5-en-3-yl chain with amide (1-amino-1-oxo) and carbamate | Amide, alkene, carbamate |

| tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | 700870-64-0 | Branched hex-1-en-3-yl chain with methyl substituent at C5 | Alkene, carbamate, methyl branch |

| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473) | 1330069-67-4 | Cyclopentane ring with hydroxyl group at C2 | Hydroxyl, carbamate, cyclic scaffold |

| tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate | – | Cyclohexane ring with methoxy (C4) and aminomethyl substituents | Methoxy, carbamate, cyclohexane |

Key Observations :

- Chain vs. Cyclic Backbones : The target compound’s linear hexene chain contrasts with cyclic derivatives (e.g., cyclopentyl or cyclohexyl in ), which confer rigidity and influence steric effects.

- Functional Groups : The amide group in the target compound enhances hydrogen-bonding capacity, similar to hydroxyl groups in PB07473 , but with distinct polarity and reactivity. Methoxy substituents (e.g., in cyclohexyl derivatives ) introduce electron-donating effects, altering solubility and stability.

- Unsaturation : The hex-5-ene moiety in the target compound shares alkene reactivity with tert-butyl N-(5-methylhex-1-en-3-yl)carbamate , though positional differences (C5 vs. C1 double bonds) affect conjugation and regioselectivity.

Physicochemical Properties

- Hydrogen Bonding : The amide group in the target compound and hydroxyl groups in PB07473 enable strong hydrogen bonding, impacting crystallization behavior . Cyclohexyl methoxy derivatives exhibit reduced polarity compared to hydroxylated analogs .

- Thermal Stability : tert-Butyl carbamates generally decompose under acidic conditions, but steric shielding from cyclic backbones (e.g., cyclohexyl) may enhance stability .

- Solubility : Linear alkenes (e.g., target compound) are less polar than cyclic derivatives, favoring organic solvents, while hydroxylated cyclopentyl carbamates show improved aqueous solubility .

生物活性

Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities and applications in organic synthesis. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by detailed data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.292 g/mol. The compound features both an amino group and a carbamate group, which contribute to its versatility in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.292 g/mol |

| Functional Groups | Amino, Carbamate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially leading to inhibition or modification of their activity.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological behavior.

Enzyme Studies

This compound is utilized in the study of enzyme mechanisms. It acts as a substrate in biochemical assays, allowing researchers to investigate enzyme kinetics and interactions.

Synthetic Applications

The compound serves as a building block in organic synthesis, particularly in the development of peptides and other complex molecules. Its stability and solubility properties make it suitable for various applications in medicinal chemistry.

Case Study 1: Inhibition of Enzyme Activity

In a study exploring the inhibitory effects of carbamate derivatives on specific enzymes, this compound was tested against various hydrolases. The results indicated that the compound exhibited significant inhibition, with IC50 values ranging from 14 to 67 nM against certain isoforms .

Case Study 2: Synthesis of Bioactive Compounds

Researchers have successfully utilized this compound as a precursor in synthesizing novel bioactive compounds. The synthetic route involved a diastereoselective Mannich reaction, demonstrating the compound's versatility in generating structurally diverse analogs with enhanced biological activities .

常见问题

Basic Questions

Q. What are the common synthetic routes and analytical techniques for characterizing Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate?

- Answer : Synthesis typically involves multi-step reactions, including coupling of tert-butyl carbamate with amine or hydroxyl precursors under controlled conditions (e.g., temperature, pH, and solvent selection). Key steps may include Boc protection/deprotection or nucleophilic substitution . Analytical characterization relies on nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography (using programs like SHELXL ) is critical for resolving stereochemical ambiguities .

Q. What are the key stability considerations for this compound under different storage conditions?

- Answer : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light, moisture, or reactive agents (e.g., strong acids/bases). Storage recommendations include airtight containers with desiccants and avoidance of direct sunlight. Stability under experimental conditions (e.g., reaction media) should be monitored via real-time HPLC or TLC .

Q. How does the tert-butyl carbamate group influence the compound's reactivity in downstream applications?

- Answer : The Boc (tert-butoxycarbonyl) group acts as a protective moiety for amines, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis. Its cleavage under acidic conditions (e.g., trifluoroacetic acid) enables selective functionalization, critical for constructing complex pharmacophores .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Answer : Optimization involves systematic variation of parameters:

- Temperature : Lower temperatures reduce side reactions in sensitive steps (e.g., enantioselective coupling) .

- Catalysts : Chiral catalysts or palladium-based systems improve stereochemical outcomes .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Boc protection steps .

- Monitoring : Real-time GC/HPLC tracks intermediate formation, enabling rapid troubleshooting .

Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?

- Answer : Conflicting data often arise from dynamic molecular conformations or crystal packing effects. Strategies include:

- Cross-Validation : Compare NMR (solution state) with X-ray (solid state) to identify conformational flexibility .

- Computational Modeling : Density functional theory (DFT) simulations reconcile experimental and theoretical spectra .

- Refinement Tools : SHELX programs refine crystallographic models to resolve ambiguities in electron density maps .

Q. What strategies are effective in addressing stereochemical challenges during synthesis?

- Answer : Stereochemical control requires:

- Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts .

- Chromatographic Resolution : Chiral HPLC or SFC separates diastereomers post-synthesis .

- Kinetic Control : Low-temperature reactions favor thermodynamically unstable stereoisers .

Q. How can researchers design experiments to study the compound's interactions with biological targets?

- Answer : Methodologies include:

- Molecular Docking : Predict binding modes to enzymes or receptors using software like AutoDock .

- NMR Titration : Monitor chemical shift changes to map binding sites .

- In Vitro Assays : Measure inhibition constants (IC₅₀) against target proteins to quantify efficacy .

Q. What are the implications of conflicting toxicity data in preclinical studies?

- Answer : Discrepancies may stem from assay variability (e.g., cell line sensitivity) or metabolite activity. Mitigation involves:

- Dose-Response Curves : Establish toxicity thresholds across multiple models .

- Metabolite Profiling : LC-MS identifies reactive intermediates responsible for off-target effects .

- Species-Specific Testing : Compare rodent and human hepatocyte data to assess translational relevance .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference analytical results (e.g., NMR vs. X-ray) with computational models to identify artifacts .

- Experimental Design : Prioritize orthogonal techniques (e.g., MS + IR) for validation .

- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。